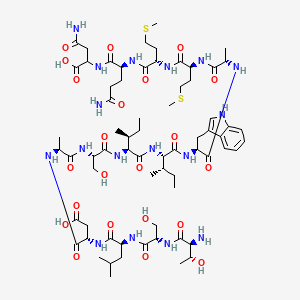

H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn-OH

CAS No.:

Cat. No.: VC18531979

Molecular Formula: C68H109N17O22S2

Molecular Weight: 1580.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C68H109N17O22S2 |

|---|---|

| Molecular Weight | 1580.8 g/mol |

| IUPAC Name | 4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46?,47-,48-,52-,53-,54-/m0/s1 |

| Standard InChI Key | IUYPEUHIWDMJLM-CSRSNMFNSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N |

| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N |

Introduction

Chemical Identity and Structural Characteristics

H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-DL-Asn-OH, commonly referred to as P144, is a synthetic peptide comprising 14 amino acid residues with a molecular weight of 1,580.8 g/mol . Its sequence (TSLDASIIWAMMQN) includes a C-terminal DL-asparagine (DL-Asn), indicating a racemic mixture of the D- and L-isoforms at this position. The peptide is derived from the extracellular ligand-binding domain of the TGF-β1 type III receptor (betaglycan), specifically residues 730–743 .

Table 1: Molecular Properties of P144

| Property | Value |

|---|---|

| Molecular Formula | C₆₇H₁₀₆N₁₈O₂₂S₂ |

| Molecular Weight | 1,580.8 g/mol |

| Synonyms | P144, SCHEMBL21305550, AC-31405 |

| Sequence | TSLDASIIWAMMQN |

| CAS Number | Not assigned |

The peptide’s hydrophobicity and conformational flexibility limit its solubility, necessitating specialized formulations for in vivo applications . Structural analyses via 2D NMR or X-ray crystallography are absent due to challenges in crystallizing large, flexible peptides .

Mechanism of Action: TGF-β1 Signaling Inhibition

P144 functions as a competitive inhibitor of TGF-β1, a cytokine central to fibrotic processes. By binding directly to soluble TGF-β1, P144 prevents its interaction with TGF-β1 type I/II receptors, thereby blocking downstream Smad2/3 phosphorylation and transcriptional activation of profibrotic genes .

Key Mechanistic Insights:

-

Binding Affinity: P144 exhibits high specificity for TGF-β1 over other isoforms (TGF-β2, TGF-β3) .

-

Macrophage Modulation: In renal fibrosis models, P144 reduces infiltration of M2-polarized macrophages (CD206+) and inhibits their transition to myofibroblast-like cells .

-

Extracellular Matrix (ECM) Regulation: P144 downregulates collagen type I (COL1A1), α-smooth muscle actin (α-SMA), and connective tissue growth factor (CTGF) .

Therapeutic Efficacy in Fibrotic Diseases

Renal Fibrosis

In a unilateral ischemia-reperfusion injury (IRI) model, P144 administered intravenously at 1 mg/kg reduced renal fibrosis by 40–60% (p < 0.01) . Key outcomes included:

-

Reduced ECM Deposition: Masson’s trichrome staining showed decreased collagen accumulation .

-

Improved Renal Function: Serum creatinine levels dropped by 25% in late-phase treatment groups .

Radiation-Induced Fibrosis (RIF)

In soft tissue sarcoma (STS) models, P144 attenuated muscle fibrosis post-brachchytherapy (20 Gy irradiation) :

-

Collagen Reduction: P144 decreased collagen area by 35% vs. placebo (p < 0.05) .

-

Smad2/3 Suppression: Phosphorylated Smad2/3 levels fell by 50% (p < 0.01) .

Adipose Tissue Engineering

P144 enhanced adipose tissue volume by 30% in tissue engineering chambers by inhibiting TGF-β1-driven capsule formation . Early-phase administration (days 7–14 post-implantation) was most effective .

Pharmacokinetics and Bio-Distribution

In vivo fluorescence imaging using Alexa Fluor 647-labeled P144 revealed:

-

Kidney Enrichment: Peak fluorescence in kidneys at 24 hours post-injection, with retention up to 8 days .

-

Clearance: Hepatic and renal clearance pathways, with negligible accumulation in heart/lung .

Table 2: Pharmacokinetic Parameters of P144

| Parameter | Value |

|---|---|

| Half-life (t₁/₂) | ~48 hours |

| Bioavailability (IV) | 90–95% |

| Protein Binding | 70–80% (albumin-dependent) |

Clinical Implications and Future Directions

P144’s antifibrotic effects position it as a candidate for:

-

Chronic Kidney Disease (CKD): Targeting TGF-β1-driven renal fibrosis .

-

Oncology: Mitigating radiation-induced fibrosis in STS and breast cancer .

-

Reconstructive Surgery: Enhancing adipose tissue grafts for soft tissue defects .

Challenges and Limitations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume